molecular formula C14H21NO4 B025041 N,N-diethyl-2,4,5-trimethoxybenzamide CAS No. 105518-12-5

N,N-diethyl-2,4,5-trimethoxybenzamide

Cat. No.: B025041
CAS No.: 105518-12-5
M. Wt: 267.32 g/mol
InChI Key: GJZUGTOLDLBYIA-UHFFFAOYSA-N
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Description

N,N-Diethyl-2,4,5-trimethoxybenzamide is a benzamide derivative characterized by a 2,4,5-trimethoxy-substituted aromatic ring and a diethylamino group attached to the amide nitrogen. The 2,4,5-trimethoxy substitution pattern distinguishes it from the more common 3,4,5-trimethoxy isomers, which are widely studied for their biological activities, including antiproliferative and antiparasitic effects .

Properties

IUPAC Name

N,N-diethyl-2,4,5-trimethoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO4/c1-6-15(7-2)14(16)10-8-12(18-4)13(19-5)9-11(10)17-3/h8-9H,6-7H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJZUGTOLDLBYIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=CC(=C(C=C1OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-2,4,5-trimethoxybenzamide typically involves the reaction of 2,4,5-trimethoxybenzoic acid with diethylamine. The process begins with the conversion of 2,4,5-trimethoxybenzoic acid to its corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with diethylamine in the presence of a base such as triethylamine to yield this compound .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-2,4,5-trimethoxybenzamide undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The amide group can be reduced to form the corresponding amine.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 2,4,5-trimethoxybenzoic acid.

    Reduction: Formation of N,N-diethyl-2,4,5-trimethoxyaniline.

    Substitution: Formation of various substituted benzamides depending on the substituent used.

Scientific Research Applications

N,N-diethyl-2,4,5-trimethoxybenzamide is utilized in several scientific research fields:

    Chemistry: It serves as a precursor for the synthesis of more complex organic molecules.

    Biology: It is used in studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: Research on its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N,N-diethyl-2,4,5-trimethoxybenzamide involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The methoxy groups play a crucial role in enhancing the compound’s binding affinity and specificity towards its targets .

Comparison with Similar Compounds

Substituent Effects on the Amide Nitrogen

The nature of the substituent on the amide nitrogen significantly influences bioactivity and physicochemical properties:

Compound Substituent on N Key Findings Reference
N,N-Diethyl-2,4,5-trimethoxybenzamide Diethyl Likely high lipophilicity due to bulky alkyl groups; potential reduced hydrogen bonding capacity compared to polar substituents .
N-Cyclohexyl-3,4,5-trimethoxybenzamide Cyclohexyl Exhibits chair conformation in crystal structure; forms intermolecular N–H···O hydrogen bonds, enhancing stability .
N-iso-Butyl-3,4,5-trimethoxybenzamide (17) iso-Butyl IC50 = 2.21 µM against Trypanosoma; branched chain improves trypanocidal activity compared to linear analogs .
N-Benzyl-3,4,5-trimethoxybenzamide (e.g., Trimethobenzamide) Benzyl Clinically used as an antiemetic; dimethylaminoethoxy group enhances CNS penetration .

Key Insight: Branched alkyl chains (e.g., iso-butyl) improve bioactivity by optimizing steric interactions with target proteins, while aromatic substituents (e.g., benzyl) enhance pharmacokinetic properties like blood-brain barrier penetration.

Methoxy Substitution Patterns

The position of methoxy groups on the benzamide ring dictates electronic and steric effects:

Compound Methoxy Positions Biological Activity Reference
This compound 2,4,5 Expected altered electronic distribution compared to 3,4,5 isomers; potential unique target selectivity.
3,4,5-Trimethoxybenzamide 3,4,5 Antiproliferative activity via tubulin polymerization inhibition; IC50 values in µM range .
N-(4-Bromophenyl)-3,4,5-trimethoxybenzamide 3,4,5 Synthesized for crystallographic studies; bromophenyl group introduces halogen bonding potential .

Key Insight: The 3,4,5-trimethoxy configuration is prevalent in tubulin inhibitors, whereas the 2,4,5 isomer may exhibit distinct binding modes due to altered electron density and steric hindrance.

Functional Group Modifications

Additional functional groups further modulate activity:

Compound Functional Groups Impact on Activity Reference
N-(2-Hydroxybenzoyl)-3,4,5-trimethoxybenzamide (1y) Hydroxybenzoyl Hydrogen bonding via phenolic -OH enhances solubility and protein interactions .
N,N-Diethyl-2,5-difluorobenzamide Difluoro Reduced hydrogen bonding capacity compared to methoxy analogs; used in spectroscopy studies .
N-Allyl-3,4,5-trimethoxybenzamide Allyl Unsaturated chain may facilitate radical reactions or covalent binding to targets .

Key Insight: Polar groups (e.g., -OH) improve solubility and target engagement, while nonpolar groups (e.g., diethyl, allyl) enhance membrane permeability.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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